5-(1-(Methylamino)ethyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
5-(1-(Methylamino)ethyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a methylamino group attached to an ethyl chain, which is further connected to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(Methylamino)ethyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazine derivatives with nitriles, followed by the introduction of the methylamino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product. The choice of solvents and catalysts can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-(Methylamino)ethyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in the formation of various substituted triazoles.
Scientific Research Applications
5-(1-(Methylamino)ethyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(1-(Methylamino)ethyl)-1H-1,2,4-triazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or altering receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: A basic triazole structure without additional functional groups.
5-(1-(Amino)ethyl)-1H-1,2,4-triazol-3-amine: Similar structure but with an amino group instead of a methylamino group.
5-(1-(Dimethylamino)ethyl)-1H-1,2,4-triazol-3-amine: Contains a dimethylamino group instead of a methylamino group.
Uniqueness
5-(1-(Methylamino)ethyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of the methylamino group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H11N5 |
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Molecular Weight |
141.18 g/mol |
IUPAC Name |
5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H11N5/c1-3(7-2)4-8-5(6)10-9-4/h3,7H,1-2H3,(H3,6,8,9,10) |
InChI Key |
FDKPFSDGTDJDOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NN1)N)NC |
Origin of Product |
United States |
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